molecular formula C14H11N B189232 2-Phenylindolizine CAS No. 25379-20-8

2-Phenylindolizine

Cat. No. B189232
M. Wt: 193.24 g/mol
InChI Key: JMCYJDYOEWQZDE-UHFFFAOYSA-N
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Patent
US08486962B2

Procedure details

A solution of sodium hydrogen carbonate (10.5 g, 119.8 mmol) in water (125 ml) was added to 2-methyl-1-(2-oxo-2-phenyl-ethyl)-pyridinium bromide (35.0 g, 119.8 mmol) and the reaction heated to reflux for 30 min. The resultant solid was filtered, washed with water and then dried under vacuum to yield 2-phenyl-indolizine (16.0 g, 70%).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])O.[Na+].[Br-].[CH3:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N+:9]=1[CH2:14][C:15](=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O>[C:16]1([C:15]2[CH:7]=[C:8]3[N:9]([CH:14]=2)[CH:10]=[CH:11][CH:12]=[CH:13]3)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
35 g
Type
reactant
Smiles
[Br-].CC1=[N+](C=CC=C1)CC(C1=CC=CC=C1)=O
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C2C=CC=CN2C1
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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